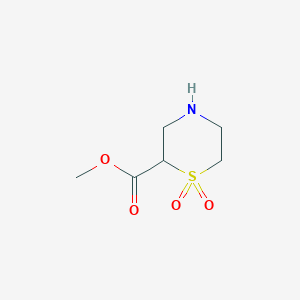
Methyl thiomorpholine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate is a chemical compound with a unique structure that includes a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate typically involves the reaction of thiomorpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Methyl thiomorpholine-3-carboxylate 1,1-dioxide: Another related compound with slight structural variations.
Uniqueness
Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research studies.
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 1,1-dioxo-1,4-thiazinane-2-carboxylate |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)5-4-7-2-3-12(5,9)10/h5,7H,2-4H2,1H3 |
InChI Key |
VRWSXCVSTYOYMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















